3,6-Dichloro-4,5-diethylpyridazine

Übersicht

Beschreibung

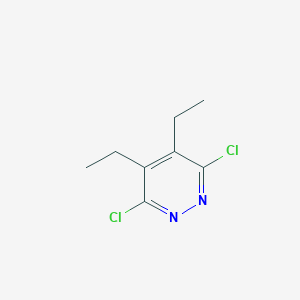

3,6-Dichloro-4,5-diethylpyridazine is a heterocyclic compound with the molecular formula C8H10Cl2N2 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and two ethyl groups at positions 4 and 5 on the pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4,5-diethylpyridazine typically involves the chlorination of 4,5-diethylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an appropriate solvent, such as dichloromethane, at temperatures ranging from 0 to 80 degrees Celsius . The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-4,5-diethylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,6-Dichloro-4,5-diethylpyridazine has been identified as a promising scaffold for the development of biologically active compounds. Its derivatives exhibit a range of pharmacological activities:

- Antitumor Activity : Research indicates that pyridazine derivatives can inhibit tumor cell proliferation. For instance, studies have shown that certain pyridazine compounds possess cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Compounds derived from this structure have been explored for their anti-inflammatory properties, offering potential treatments for conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study: Antitumor Activity

A study conducted by Khokra et al. (2014) synthesized novel pyridazine derivatives and evaluated their antitumor activity. The results indicated that specific modifications to the pyridazine structure enhanced cytotoxicity against human cancer cell lines, demonstrating the scaffold's versatility in drug design .

Agrochemical Applications

In the field of agrochemicals, this compound has been explored for its potential as a herbicide and pesticide. Its chlorinated structure contributes to its efficacy in controlling unwanted plant growth and pests.

- Herbicidal Activity : The compound has shown effectiveness in preliminary studies as a herbicide, targeting specific weeds without harming crops .

- Insecticidal Properties : Research indicates that derivatives of this compound can act as insecticides, providing an environmentally friendly alternative to traditional chemical pesticides .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods involving chlorination and functionalization techniques.

Safety Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety measures are essential during research and application.

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-4,5-diethylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dichloro-4,5-dimethylpyridazine: Similar in structure but with methyl groups instead of ethyl groups.

3,6-Dichloropyridazine: Lacks the ethyl groups, making it less bulky.

4,5-Diethylpyridazine: Lacks the chlorine atoms, affecting its reactivity.

Uniqueness

3,6-Dichloro-4,5-diethylpyridazine is unique due to the presence of both chlorine and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound for various synthetic and research purposes.

Biologische Aktivität

3,6-Dichloro-4,5-diethylpyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with two ethyl groups and two chlorine substituents. Its molecular formula is , and it has a molecular weight of 205.09 g/mol. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.

- DNA Interaction : Preliminary studies suggest possible interactions with DNA, affecting gene expression and cellular processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Studies have indicated that it may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells .

- Cytotoxic Effects : In various assays (e.g., MTT assay), this compound has shown cytotoxic effects on different cancer cell lines, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

| Study | Findings | Cell Line/Model | IC50 (µM) |

|---|---|---|---|

| Study 1 | Inhibition of cell proliferation | MCF-7 (breast cancer) | 15.2 |

| Study 2 | Induction of apoptosis | A549 (lung cancer) | 12.5 |

| Study 3 | Antimicrobial activity against E. coli | Bacterial assay | 20.0 |

These findings suggest that the compound's mechanism may involve both direct cytotoxicity and modulation of signaling pathways related to cell survival.

Eigenschaften

IUPAC Name |

3,6-dichloro-4,5-diethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDLGPQCQNDHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN=C1Cl)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548480 | |

| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107228-53-5 | |

| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.